1-Bromo-4,5,6,7,8,8-hexachloro-3,4,7,7A-tetrahydro-4,7-methano-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4,5,6,7,8,8-hexachloro-3,4,7,7A-tetrahydro-4,7-methano-1H-indene is an organic compound with the molecular formula C10H6BrCl6. It is a derivative of chlordene, a chlorinated hydrocarbon. This compound is known for its complex structure and significant chemical properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1-Bromo-4,5,6,7,8,8-hexachloro-3,4,7,7A-tetrahydro-4,7-methano-1H-indene typically involves the bromination of hexachlorocyclopentadiene followed by a Diels-Alder reaction with cyclopentadiene. The reaction conditions often require the use of a solvent such as carbon tetrachloride and a catalyst like aluminum chloride to facilitate the bromination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
1-Bromo-4,5,6,7,8,8-hexachloro-3,4,7,7A-tetrahydro-4,7-methano-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form epoxides or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4,5,6,7,8,8-hexachloro-3,4,7,7A-tetrahydro-4,7-methano-1H-indene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on different biological pathways.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Bromo-4,5,6,7,8,8-hexachloro-3,4,7,7A-tetrahydro-4,7-methano-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include disruption of cellular processes and inhibition of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4,5,6,7,8,8-hexachloro-3,4,7,7A-tetrahydro-4,7-methano-1H-indene is unique due to its bromine and multiple chlorine atoms, which impart distinct chemical properties. Similar compounds include:
Chlordene: A chlorinated hydrocarbon with similar structure but without the bromine atom.
Nonachlor: Another chlorinated hydrocarbon with additional chlorine atoms.
Hexachlorocyclopentadiene: A precursor in the synthesis of various chlorinated compounds.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
3186-23-0 |
---|---|
Molekularformel |
C10H5BrCl6 |
Molekulargewicht |
417.8 g/mol |
IUPAC-Name |
5-bromo-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H5BrCl6/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h1-5H |
InChI-Schlüssel |
OSFJYEFKYKUXPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.